N-cyclopropyl-N'-(2-furylmethyl)urea

Description

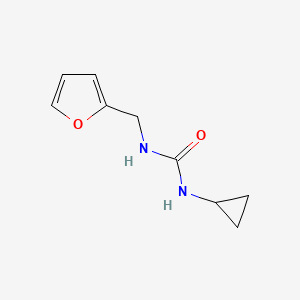

N-Cyclopropyl-N'-(2-furylmethyl)urea is a urea derivative featuring a cyclopropyl group attached to one nitrogen atom and a 2-furylmethyl group attached to the other. Urea derivatives are widely studied for their applications in agrochemicals, pharmaceuticals, and materials science due to their hydrogen-bonding capacity and structural versatility.

Properties

IUPAC Name |

1-cyclopropyl-3-(furan-2-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c12-9(11-7-3-4-7)10-6-8-2-1-5-13-8/h1-2,5,7H,3-4,6H2,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJQKQXMURSPKKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)NCC2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-N’-(2-furylmethyl)urea can be achieved through several methods. One common approach involves the nucleophilic addition of amines to isocyanates. In this case, cyclopropylamine and 2-furylmethyl isocyanate are reacted under mild conditions to form the desired product. The reaction is typically carried out in an organic solvent such as dichloromethane or toluene, and the reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Another method involves the reaction of cyclopropylamine with 2-furylmethyl carbamoyl chloride. This reaction is usually performed in the presence of a base such as triethylamine to neutralize the hydrochloric acid generated during the reaction. The reaction is carried out at low temperatures to prevent side reactions and to ensure high yields of the desired product.

Industrial Production Methods

In an industrial setting, the production of N-cyclopropyl-N’-(2-furylmethyl)urea can be scaled up using similar synthetic routes. The choice of reaction conditions and solvents may vary depending on the desired scale and purity of the product. Industrial processes often focus on optimizing reaction conditions to minimize waste and reduce environmental impact. For example, the use of water as a solvent and the development of catalyst-free methods are being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-N’-(2-furylmethyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can participate in substitution reactions where one of the substituents is replaced by another group. For example, halogenation reactions can introduce halogen atoms into the molecule.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents are commonly used under acidic or basic conditions.

Reduction: Lithium aluminum hydride and sodium borohydride are typical reducing agents used in organic solvents such as ether or tetrahydrofuran.

Substitution: Halogenation reagents like chlorine or bromine can be used in the presence of catalysts or under UV light to facilitate the substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of N-cyclopropyl-N’-(2-furylmethyl)urea may yield corresponding N-oxide derivatives, while reduction may produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of substituted urea derivatives.

Scientific Research Applications

N-cyclopropyl-N’-(2-furylmethyl)urea has several scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, N-cyclopropyl-N’-(2-furylmethyl)urea is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry: In the industrial sector, N-cyclopropyl-N’-(2-furylmethyl)urea is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-cyclopropyl-N’-(2-furylmethyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to the accumulation or depletion of specific metabolites. The exact molecular targets and pathways involved depend on the specific biological context and the intended application of the compound .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Urea Derivatives and Their Properties

Key Differences and Implications

Substituent Effects on Bioactivity Furylmethyl vs. Halogenated Aryl Groups: The 2-furylmethyl group in the target compound provides an electron-rich aromatic system, which may improve solubility and hydrogen-bonding capacity compared to halogenated aryl groups (e.g., in ’s compound). However, halogens (F, I) in analogous compounds enhance electrophilicity and target binding, critical in pharmaceuticals . Cyclopropyl vs.

Applications

- Agrochemicals : Compounds like pencycuron and cumyluron () are pesticides, suggesting the target compound’s furylmethyl group could align with herbicidal or fungicidal activity.

- Pharmaceuticals : and highlight urea derivatives with complex heterocycles (e.g., benzimidazole-pyrazole) or halogens, indicating that the target compound’s simpler structure may suit early-stage drug discovery .

Synthesis and Stability

- The furan ring’s oxygen may increase susceptibility to oxidative degradation compared to halogenated or fully saturated substituents. Conversely, cyclopropyl groups are less prone to metabolic breakdown than linear alkyl chains .

Q & A

Q. What are the recommended analytical techniques for characterizing the purity and structure of N-cyclopropyl-N'-(2-furylmethyl)urea?

To confirm the identity and purity of this compound, researchers should employ a combination of:

- Nuclear Magnetic Resonance (NMR) : For resolving cyclopropyl and furylmethyl substituents via characteristic proton shifts (e.g., cyclopropyl protons at δ 0.5–1.5 ppm and furan protons at δ 6.2–7.4 ppm) .

- High-Performance Liquid Chromatography (HPLC) : To quantify purity, using a C18 column with UV detection at 210–260 nm (optimal for urea derivatives) .

- X-ray Crystallography : If crystalline, resolve bond angles and confirm spatial arrangement of substituents (e.g., cyclopropyl ring planarity and furan orientation) .

Q. How can researchers optimize the synthesis of this compound?

Key steps include:

- Reagent Selection : Use carbodiimide coupling agents (e.g., EDC or DCC) to react cyclopropylamine with 2-furylmethyl isocyanate, minimizing side reactions .

- Solvent Choice : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction efficiency at 60–80°C .

- Workup Protocol : Purify via silica gel chromatography (hexane/ethyl acetate gradient) to isolate the urea product .

Q. What stability considerations are critical for storing this compound?

- Temperature : Store at –20°C in amber vials to prevent thermal decomposition or photodegradation of the furan ring .

- Moisture Control : Use desiccants to avoid hydrolysis of the urea moiety, which can generate amines and CO₂ .

Advanced Research Questions

Q. How does the molecular conformation of this compound influence its biological or chemical activity?

- Cyclopropyl Effects : The strained cyclopropane ring enhances rigidity, potentially improving binding affinity in enzyme inhibition studies .

- Furan Orientation : The 2-furylmethyl group’s planar geometry may facilitate π-π stacking with aromatic residues in target proteins, as observed in similar urea derivatives .

- Hydrogen Bonding : The urea carbonyl acts as a hydrogen bond acceptor, critical for interactions with biological targets (e.g., kinases or proteases) .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Assay Variability : Standardize cell-based assays (e.g., use identical cell lines, IC₅₀ protocols) to reduce discrepancies in cytotoxicity studies .

- Structural Confirmation : Verify batch-to-batch consistency via LC-MS to rule out degradation products affecting activity .

- Computational Modeling : Perform molecular docking to validate hypothesized binding modes against conflicting experimental results .

Q. What strategies are effective for studying structure-activity relationships (SAR) in derivatives of this compound?

- Substituent Modification : Replace the cyclopropyl group with larger rings (e.g., cyclohexyl) to assess steric effects on activity .

- Isosteric Replacement : Substitute the furan with thiophene or pyrrole to evaluate electronic contributions .

- Pharmacophore Mapping : Use QSAR models to correlate substituent electronegativity or lipophilicity with bioactivity .

Q. How can crystallographic data inform the design of analogs with improved properties?

- Torsion Angle Analysis : X-ray data (e.g., cyclopropyl C-C-C angles of ~60°) guide modifications to reduce steric clashes in target binding pockets .

- Packing Interactions : Crystal lattice interactions (e.g., hydrogen-bonded dimers) can predict solubility limitations and guide prodrug strategies .

Q. What experimental controls are essential when evaluating this compound’s mechanism of action?

- Negative Controls : Include urea derivatives lacking the furylmethyl group to isolate its contribution to activity .

- Off-Target Screening : Use kinase or protease inhibitor panels to rule out nonspecific interactions .

- Metabolic Stability Assays : Incubate with liver microsomes to assess susceptibility to cytochrome P450 enzymes .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.